6b-Methyl Fluorometholone

Description

Contextualization within Synthetic Glucocorticoid Chemistry

Synthetic glucocorticoids are a class of steroid hormones engineered to mimic the effects of endogenous cortisol. ebi.ac.uk They are widely utilized for their potent anti-inflammatory and immunosuppressive properties. ebi.ac.uk These compounds function by binding to glucocorticoid receptors, which in turn modulate gene expression to inhibit the production of pro-inflammatory mediators.

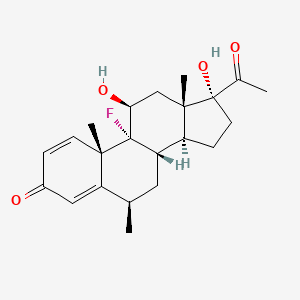

Fluorometholone (B1672912) is a prominent synthetic glucocorticoid, specifically a fluorinated corticosteroid used in ophthalmology to treat inflammatory conditions of the eye. drugbank.comactascientific.com It is structurally defined as (6α,11β)-9-Fluoro-11,17-dihydroxy-6-methylpregna-1,4-diene-3,20-dione. synzeal.com 6β-Methyl Fluorometholone is a stereoisomer of Fluorometholone, where the key structural difference is the orientation of the methyl group at the C-6 position. While Fluorometholone possesses a 6α-methyl group (equatorial), 6β-Methyl Fluorometholone features a 6β-methyl group (axial), a distinction that has significant implications for the molecule's three-dimensional shape and potential biological interactions.

Historical Perspective on Fluorometholone Derivatives in Academic Research

The development of synthetic corticosteroids has been marked by a continuous effort to modify the steroid nucleus to enhance therapeutic activity and selectivity. The synthesis of Fluorometholone itself was part of a larger wave of research into fluorinated steroids. google.com Over time, academic and industrial research has explored various derivatives to refine the parent molecule's properties. For instance, Fluorometholone acetate (B1210297) is a related corticosteroid ester that has been studied for its anti-inflammatory effects and ability to inhibit carbonic anhydrase. medchemexpress.com

The study of isomers and synthetic byproducts, such as 6β-Methyl Fluorometholone, is a critical aspect of this research field. pharmaffiliates.com Analyzing such compounds helps to build a comprehensive understanding of structure-activity relationships (SAR), revealing how subtle changes in stereochemistry can influence a compound's interaction with biological targets. Processes have been developed to ensure the chemoselective synthesis of the desired 6α-methyl configuration in Fluorometholone, highlighting the importance of controlling stereochemistry during manufacturing. researchgate.net

Rationale for 6β-Methyl Substitution in Steroid Research

In medicinal chemistry, the strategic modification of a lead compound is a fundamental approach to drug discovery. The introduction of small alkyl groups, such as a methyl group, at various positions on the steroid skeleton is a common tactic to probe the steric and electronic requirements of a target receptor or enzyme. acs.orgacs.org The C-6 position, in particular, has been a frequent target for modification to modulate the biological activity of steroids. acs.orgnih.gov

The rationale for investigating 6β-methyl substitution is rooted in exploring how this specific stereochemical change alters function compared to both the unsubstituted parent steroid and the 6α-methyl isomer. acs.org Research on other steroid classes, such as aromatase inhibitors, has shown that substitution at the C-6 position can profoundly impact enzyme affinity. acs.orgacs.orgresearchgate.net In some cases, 6β-alkyl steroids demonstrated a higher affinity for the target enzyme than their 6α-isomers. researchgate.net Therefore, the synthesis and analysis of 6β-Methyl Fluorometholone are driven by the scientific need to understand the functional consequences of altering the stereochemistry at a known active site on the steroid frame.

Significance of the 6β-Methyl Moiety in Steroid Structure and Function

Structure-activity relationship studies on different classes of steroids have demonstrated the importance of the C-6 position. For example, research on androstene-based aromatase inhibitors revealed that the enzyme's active site contains a hydrophobic binding pocket that can accommodate a substituent on the β-side of C-6. acs.orgresearchgate.net The interaction between the 6β-methyl group and this pocket can contribute to a thermodynamically stable enzyme-inhibitor complex. acs.org

The inhibitory activities of various 6-substituted steroids against human placental aromatase illustrate the functional significance of this position. The data show that both 6α- and 6β-methyl substitutions can increase potency compared to the unsubstituted parent compound.

Interactive Data Table: Effect of C-6 Methyl Substitution on Aromatase Inhibition

| Compound | Substitution at C-6 | Apparent Ki (nM) | Reference |

|---|---|---|---|

| 6-unsubstituted 3-deoxy steroid | None | 6.8 | acs.orgacs.org |

| 6α-methyl-17-keto steroid | α-Methyl | 3.1 | acs.orgacs.org |

| 6β-methyl-17-keto steroid | β-Methyl | 5.3 | acs.orgacs.org |

These findings from related steroid research underscore that the 6β-methyl moiety is not a passive structural feature. acs.org Its specific orientation can critically influence how the steroid molecule interacts with its biological target, thereby determining its functional activity. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(6R,8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21+,22+/m1/s1 |

InChI Key |

FAOZLTXFLGPHNG-PESIIREASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 6β Methyl Fluorometholone

Stereoselective Synthesis Methodologies for 6β-Methyl Configuration

The introduction of a methyl group at the 6β position of the steroid nucleus is a key synthetic challenge that necessitates stereoselective methods to ensure the desired configuration.

Catalytic Asymmetric Hydrogenation Approaches from 6-Methylene Precursors

A primary strategy for introducing the 6β-methyl group involves the catalytic asymmetric hydrogenation of a 6-methylene precursor. ajchem-b.comresearchgate.net This method relies on the use of a chiral catalyst to control the direction of hydrogen addition to the exocyclic double bond, favoring the formation of the β-isomer. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. pnas.org Rhodium and Ruthenium-based catalysts, often in complex with chiral phosphine (B1218219) ligands, have been widely explored for the hydrogenation of various unsaturated compounds, including alkenes. ajchem-b.com The development of efficient hydrogenation methods is a key area of research, with a focus on achieving high yields and stereoselectivity. researchgate.net

Ligand Design and Chiral Induction in 6-Position Functionalization

The success of catalytic asymmetric hydrogenation is heavily dependent on the design of chiral ligands. oup.comoup.com These ligands create a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. oup.com The design of ligands with specific steric and electronic properties allows for fine-tuning of the catalyst's activity and selectivity. mdpi.com For steroid modifications, ligands that can effectively differentiate the two faces of the 6-methylene group are essential for achieving a high preference for the 6β-methyl configuration. The interaction between the substrate and the chiral catalyst is a key factor in determining the stereoselectivity of the C-H functionalization. acs.org

Precursor Compound Derivatization for 6β-Methyl Introduction (e.g., from Methylprednisolone (B1676475) Acetate)

Another approach to synthesizing 6β-Methyl Fluorometholone (B1672912) involves the derivatization of existing corticosteroids. For instance, processes have been developed to convert related steroids like 6α-methylhydrocortisone, which can be synthesized from hydrocortisone (B1673445) 21-acetate, into the desired 6β-methyl isomer. google.com This often involves a series of chemical transformations, including isomerization steps. The synthesis may start from a more readily available steroid, such as Methylprednisolone Acetate (B1210297), and through a series of reactions, introduce the 6β-methyl group. google.comchemicalbook.com This can involve the formation of a 6-methylene intermediate followed by stereoselective reduction. google.com

| Precursor Compound | Transformation | Target Configuration |

| 6-Methylene Steroid | Catalytic Asymmetric Hydrogenation | 6β-Methyl |

| 6α-Methylhydrocortisone | Isomerization | 6β-Methyl |

| Methylprednisolone Acetate | Multi-step Derivatization | 6β-Methyl |

Chemical Reactions and Post-Synthetic Modifications of 6β-Methyl Fluorometholone

Once synthesized, 6β-Methyl Fluorometholone can undergo further chemical reactions to produce analogs and metabolites, which are important for research purposes.

Oxidation Pathways and Formation of Research-Relevant Metabolite Analogs

The metabolism of corticosteroids often involves oxidative pathways. tandfonline.com In the case of 6β-Methyl Fluorometholone, oxidation can lead to the formation of various metabolites. For example, hydroxylation at different positions of the steroid nucleus is a common metabolic transformation. drugbank.com The 6β-hydroxy metabolite of other corticosteroids, such as dienogest (B1670515) and dexamethasone (B1670325), has been identified. umweltbundesamt.de The synthesis of these potential metabolite analogs is important for analytical and pharmacological studies, allowing researchers to investigate the metabolic fate and biological activity of the parent compound. researchgate.netresearchgate.net

| Parent Compound | Type of Reaction | Product |

| 6β-Methyl Fluorometholone | Oxidation (Hydroxylation) | Hydroxylated Metabolite Analogs |

Reduction Reactions for Structural Diversification and Derivative Synthesis

The 6β-Methyl Fluorometholone scaffold features several sites amenable to reduction, primarily the C3 and C20 ketone groups and the conjugated double bonds in the A-ring (Δ¹, Δ⁴). Selective reduction of these functionalities allows for the synthesis of a diverse library of derivatives, which is essential for probing the structural requirements for biological activity in a research setting.

The choice of reducing agent and reaction conditions is critical for achieving selectivity. The C3 and C20 ketones can be reduced to their corresponding hydroxyl groups. Generally, the C20 ketone is less sterically hindered and more reactive than the C3 ketone. Reagents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing these ketone functionalities. nih.gov For instance, in the synthesis of related prednisolone (B192156) derivatives, NaBH₄ has been used to reduce an 11-ketone to the corresponding 11β-hydroxyl group. nih.gov

More complex metal hydrides or catalytic hydrogenation can be employed for the reduction of the A-ring diene system. Homogeneous hydrogenation catalysts, such as tris(triphenylphosphine)chlororhodium(I) (Wilkinson's catalyst), have shown promise in the selective reduction of steroidal double bonds. sci-hub.se For example, studies on Δ⁴-androstene-3,17-dione demonstrated that such catalysts can reduce the double bond while leaving the ketone groups intact. sci-hub.se The reduction of the conjugated diene system in 6β-Methyl Fluorometholone would lead to various A-ring saturated analogues, allowing researchers to study the role of A-ring planarity in receptor binding.

Below is a table summarizing potential reduction reactions on the 6β-Methyl Fluorometholone backbone for research-driven derivative synthesis.

| Target Functional Group | Reagent/Catalyst | Expected Product(s) | Purpose in Research |

|---|---|---|---|

| C20-ketone | Sodium Borohydride (NaBH₄) | 20-hydroxy derivatives (20α and 20β isomers) | Investigate the importance of the C20-carbonyl for activity. |

| C3-ketone and C20-ketone | Lithium Aluminum Hydride (LiAlH₄) (less selective) | 3,20-dihydroxy derivatives | Generate fully reduced alcohol derivatives for comparative studies. |

| Δ¹, Δ⁴ double bonds | Wilkinson's Catalyst (RhCl(PPh₃)₃) + H₂ | Saturated A-ring derivatives (e.g., 5α/5β-dihydro) | Evaluate the role of A-ring conformation and planarity. |

Esterification and Etherification for Exploring Structure-Activity Relationships in Research Contexts

The 11β- and 17α-hydroxyl groups of 6β-Methyl Fluorometholone are key targets for esterification and etherification. These transformations are fundamental in medicinal chemistry research for modifying physicochemical properties such as lipophilicity, which can influence absorption, distribution, and metabolic stability.

The 17α-hydroxyl group is tertiary and sterically hindered, while the 11β-hydroxyl group is a secondary alcohol. This difference in reactivity can be exploited for selective derivatization. Esterification of the 17α-hydroxyl group is well-documented for the analogous 6α-isomer, Fluorometholone, which is converted to Fluorometholone Acetate for therapeutic use. nih.govwikipedia.org This transformation can be achieved using reagents like acetic anhydride (B1165640) in the presence of an acid catalyst. google.com Such 17α-esters are often synthesized to enhance local activity and modify the duration of action.

The 11β-hydroxyl group can also be esterified or etherified, though it may require different conditions or protection of the 17α-hydroxyl group. The synthesis of various esters (e.g., acetates, propionates, benzoates) or ethers (e.g., methyl, benzyl) at these positions allows for a systematic study of structure-activity relationships (SAR). For example, creating a series of esters with increasing alkyl chain length can systematically alter lipophilicity, providing valuable data for computational and pharmacological models.

The table below outlines potential derivatization strategies for the hydroxyl groups of 6β-Methyl Fluorometholone.

| Target Hydroxyl Group | Reactivity | Example Reaction | Reagents | Purpose in SAR Studies |

|---|---|---|---|---|

| 17α-OH | Tertiary, sterically hindered | Esterification (Acetylation) | Acetic Anhydride (Ac₂O), p-Toluenesulfonic acid (TsOH) | Mimic prodrug strategies; investigate the effect of bulky groups at C17. |

| 11β-OH | Secondary | Esterification | Acyl chloride (e.g., Acetyl chloride) in pyridine | Evaluate the role of the 11β-hydroxyl in receptor binding and hydrogen bonding. |

| 11β-OH | Secondary | Etherification | Methyl iodide (CH₃I), Silver(I) oxide (Ag₂O) | Study the impact of removing the hydrogen-bond donating capability of the 11β-OH group. |

Scale-Up Considerations for Research-Grade Production of 6β-Methyl Fluorometholone

The synthesis of 6β-Methyl Fluorometholone for research purposes requires a reproducible and scalable route that reliably produces the correct stereoisomer. The primary challenge in synthesizing 6-methyl steroids is controlling the stereochemistry at the C6 position, as the 6α-isomer is often the thermodynamically favored product.

A patented method has been developed that addresses this challenge, enabling the stereoselective synthesis of the 6β-methyl configuration, making it suitable for research-grade production. This process involves the catalytic hydrogenation of a 6-methylene precursor. The key to achieving high stereoselectivity lies in the use of a specific catalyst system: palladium on carbon (Pd/C) in combination with a chiral monophosphite ligand. This chiral ligand coordinates to the palladium center, creating a chiral environment that directs the delivery of hydrogen from a donor molecule, such as cyclohexene, preferentially to the β-face of the steroid.

This approach overcomes the natural tendency for α-face attack, achieving greater than 95% selectivity for the desired 6β-methyl isomer. The process is efficient, with high yields and purities reported, minimizing the need for extensive chromatographic purification, which is a significant advantage for scaling up.

The table below details a representative synthesis from the patent, illustrating its suitability for producing research quantities of 6β-Methyl Fluorometholone.

| Parameter | Value |

|---|---|

| Starting Material (Substrate) | 6-Methylene-9-fluoro-11β,17-dihydroxypregna-1,4-diene-3,20-dione |

| Catalyst System | Palladium on Carbon (10 wt% Pd) with a chiral monophosphite ligand |

| Hydrogen Donor | Cyclohexene |

| Solvent | Methanol |

| Reaction Time | 4 hours (at reflux) |

| Reported Yield | 96% |

| Reported Purity (HPLC) | >98% |

| Stereoselectivity (6β:6α ratio) | >95:5 |

This method's high yield, stereoselectivity, and avoidance of complex purification steps make it an effective strategy for the research-grade production of 6β-Methyl Fluorometholone.

Molecular Interactions and Mechanistic Elucidation of 6β Methyl Fluorometholone

Carbonic Anhydrase Isoform Inhibition Studies

Carbonic anhydrases are a family of enzymes involved in various physiological processes. The inhibition of specific isoforms, such as hCA-I and hCA-II, can have therapeutic applications.

Enzyme inhibition studies are conducted to determine the potency and mechanism by which a compound inhibits an enzyme. These studies typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

No studies have been published detailing the inhibition kinetics or concentration-response profiles of 6β-Methyl Fluorometholone (B1672912) against human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).

Molecular docking and computational modeling are powerful tools used to predict and analyze the binding interactions between a ligand and a protein at the molecular level. These in silico methods can provide insights into the binding mode and affinity of a compound within the active site of an enzyme like carbonic anhydrase.

There are no molecular docking or computational modeling studies in the existing scientific literature that describe the binding interactions of 6β-Methyl Fluorometholone with any carbonic anhydrase isoform.

Site-Directed Mutagenesis for Identifying Critical Binding Residues in Carbonic Anhydrase

Current scientific literature does not provide specific details on site-directed mutagenesis studies performed to identify the critical binding residues of Fluorometholone within carbonic anhydrase. However, it has been established that Fluorometholone acetate (B1210297) acts as a potent inhibitor of carbonic anhydrase (CA), with IC50 values of 2.18 μM for human carbonic anhydrase I (hCA-I) and 17.5 μM for human carbonic anhydrase II (hCA-II). medchemexpress.com Kinetic studies using Lineweaver-Burk plots have determined the inhibition constant (Ki) to be 1.044 μM for hCA-I and 9.98 μM for hCA-II, with a non-competitive mode of inhibition for both isoforms. medchemexpress.com

While direct mutagenesis studies on Fluorometholone's interaction with carbonic anhydrase are not available, molecular docking studies are a common computational method used to predict the binding modes of inhibitors to their target enzymes. nih.govnih.govekb.eg These studies can help in identifying potential amino acid residues involved in the interaction, which could then be targeted in future site-directed mutagenesis experiments to validate their functional importance.

Interaction with Phospholipase A2 and Downstream Inflammatory Signal Transduction

Fluorometholone, as a synthetic glucocorticoid, exerts its anti-inflammatory effects in part through the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (now also referred to as annexins). drugbank.comnih.govnih.gov The primary target of Fluorometholone is the cytosolic glucocorticoid receptor (GR). drugbank.comwikipedia.org

Upon administration, Fluorometholone diffuses across the cell membrane and binds to the GR in the cytoplasm. wikipedia.org This binding event triggers a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins. wikipedia.org The activated Fluorometholone-GR complex then translocates into the nucleus. drugbank.comwikipedia.org

Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. drugbank.compatsnap.com This interaction modulates gene transcription, leading to an increased expression of anti-inflammatory proteins, including lipocortin-1 (Annexin A1). patsnap.comnih.gov Studies have shown that glucocorticoid treatment can stimulate the expression and release of lipocortin-1 in cells such as alveolar macrophages. nih.gov

The induction of lipocortin-1 by Fluorometholone is a critical step in the regulation of arachidonic acid metabolism. patsnap.com Lipocortin-1 inhibits the activity of phospholipase A2, the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid. drugbank.comnih.gov By inhibiting PLA2, Fluorometholone effectively reduces the availability of free arachidonic acid, which is the precursor for the synthesis of a wide range of pro-inflammatory lipid mediators known as eicosanoids. drugbank.comyoutube.com

The arachidonic acid cascade involves two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Pathway: This pathway leads to the production of prostaglandins (B1171923) and thromboxanes, which are potent mediators of inflammation, pain, and fever. youtube.comnih.gov

Lipoxygenase (LOX) Pathway: This pathway results in the synthesis of leukotrienes, which are involved in chemotaxis, bronchoconstriction, and increased vascular permeability. youtube.comnih.gov

By limiting the availability of the common substrate, arachidonic acid, Fluorometholone effectively downregulates the production of these pro-inflammatory eicosanoids from both the COX and LOX pathways. patsnap.comkoreamed.org

Beyond its effects on the arachidonic acid pathway, Fluorometholone also suppresses the inflammatory response by inhibiting the production of pro-inflammatory cytokines and other mediators at the molecular level. patsnap.com This is achieved through the interaction of the activated glucocorticoid receptor with other transcription factors in the nucleus.

The Fluorometholone-GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov This interference, often referred to as transrepression, leads to a downregulation of genes encoding for pro-inflammatory cytokines including:

Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov

Interleukin-1 beta (IL-1β) nih.govfrontiersin.org

Interleukin-6 (IL-6) nih.govnih.govfrontiersin.org

By suppressing the synthesis of these key cytokines, Fluorometholone can significantly dampen the inflammatory cascade. patsnap.com

Cellular Mechanistic Investigations in In Vitro Models

In vitro studies using human corneal epithelial cells (HCECs) have provided insights into the cellular mechanisms of Fluorometholone's action on the ocular surface. Research has shown that Fluorometholone treatment can significantly inhibit the proliferation and migration of corneal epithelial cells. nih.govbohrium.com

One of the key molecular mechanisms underlying these effects is the downregulation of the Rho GTPase signaling network. nih.govbohrium.com Specifically, Fluorometholone has been observed to decrease the expression of RhoA, Rac1, and Cdc42. nih.govbohrium.com These small GTPases are crucial regulators of the actin cytoskeleton, cell adhesion, and cell motility. nih.govplos.org

The downregulation of Rho GTPases by Fluorometholone leads to a subsequent reduction in the downstream Erk and NF-κB signaling pathways. nih.govbohrium.com The inhibition of these pathways ultimately contributes to the observed decrease in corneal epithelial cell proliferation and migration. nih.govbohrium.com While some studies have indicated that high concentrations of Fluorometholone can induce cytotoxicity and apoptosis in corneal epithelial cells, particularly when formulated with preservatives like benzalkonium chloride, unpreserved formulations have shown reduced cytotoxicity. koreamed.orgnih.govarvojournals.org

Interactive Data Tables

Table 1: Inhibitory Effects of Fluorometholone Acetate on Human Carbonic Anhydrase Isoforms

| Isoform | IC50 (μM) | Ki (μM) | Inhibition Type |

| hCA-I | 2.18 | 1.044 | Non-competitive |

| hCA-II | 17.5 | 9.98 | Non-competitive |

Data sourced from Zuhal Alım, et al. (2015). medchemexpress.com

Table 2: Effects of Fluorometholone on Cultured Human Corneal Epithelial Cells

| Cellular Process | Effect | Key Molecular Targets |

| Proliferation | Inhibition | RhoA, Rac1, Cdc42, Erk/NF-κB pathways |

| Migration | Inhibition | RhoA, Rac1, Cdc42, Erk/NF-κB pathways |

| Cell Viability | Dose-dependent reduction | - |

Data synthesized from multiple sources. koreamed.orgnih.govnih.govbohrium.com

Compound Names Mentioned

Modulation of Intracellular Signaling Pathways and Gene Expression Related to Inflammation

Fluorometholone, a synthetic glucocorticoid, exerts its anti-inflammatory effects by modulating a variety of intracellular signaling pathways and altering the expression of genes associated with inflammation. Its primary mechanism involves the activation of the glucocorticoid receptor (GR), which leads to downstream effects on cellular signaling cascades and gene transcription.

One of the key pathways influenced by Fluorometholone is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In human corneal epithelial cells, Fluorometholone has been shown to inhibit the Erk (Extracellular signal-regulated kinase) and NF-κB signaling pathways. This inhibition is significant as NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By suppressing the Erk/NF-κB pathway, Fluorometholone effectively dampens the inflammatory response at a cellular level.

Furthermore, in human retinal endothelial cells exposed to high glucose conditions, which can induce a state of inflammation and cellular senescence, Fluorometholone has demonstrated the ability to suppress the release of key inflammatory mediators. This includes a significant reduction in the levels of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8) . The mechanism underlying this suppression involves the PI3K/Akt signaling pathway . Fluorometholone was found to ameliorate the high glucose-induced dephosphorylation of Akt, a key protein in this pathway. The involvement of the PI3-K/Akt pathway was confirmed by the observation that its inhibition abolished the protective effects of Fluorometholone.

Beyond its influence on inflammatory signaling, Fluorometholone also modulates the expression of other important genes. For instance, it has been found to increase the gene expression of several mucins (MUC1, MUC4, MUC16, and MUC19) in conjunctival and corneal epithelial cells through the activation of glucocorticoid receptors. This effect on mucin expression may contribute to its therapeutic benefits in ocular surface diseases.

The table below summarizes the research findings on the modulation of intracellular signaling pathways and gene expression by Fluorometholone.

| Pathway/Gene Target | Cell Type | Experimental Model | Effect of Fluorometholone |

| Erk/NF-κB Pathway | Human Corneal Epithelial Cells | In vitro | Inhibition |

| PI3K/Akt Pathway | Human Retinal Endothelial Cells | High Glucose-Induced Injury | Activation (ameliorates dephosphorylation of Akt) |

| TNF-α, IL-6, IL-8 | Human Retinal Endothelial Cells | High Glucose-Induced Injury | Decreased Expression/Release |

| MUC1, MUC4, MUC16, MUC19 | Human Conjunctival and Corneal Epithelial Cells | In vitro | Increased Gene Expression |

Study of Differential Cellular Responses to 6β-Methyl Fluorometholone Compared to Related Steroids

The cellular responses to Fluorometholone can be differentiated from those of other corticosteroids, such as Dexamethasone (B1670325) and Prednisolone (B192156), based on its potency and metabolic profile, which in turn influence its therapeutic efficacy and side-effect profile, particularly the propensity to increase intraocular pressure (IOP).

Clinical and comparative studies have provided insights into these differential responses. While direct molecular comparisons of gene expression profiles or signaling pathway modulation in the same cell type are not extensively available, the physiological outcomes suggest distinct cellular interactions.

Fluorometholone vs. Dexamethasone: Fluorometholone is generally considered to be less potent than Dexamethasone. This difference in potency is reflected in their clinical effects on inflammation and IOP. In comparative studies, Dexamethasone has been shown to have a more pronounced effect on raising IOP compared to Fluorometholone. This suggests a differential cellular response in the trabecular meshwork, the tissue responsible for regulating aqueous humor outflow and IOP. The reduced impact of Fluorometholone on IOP may be attributed to its more rapid metabolism within ocular tissues into less active metabolites.

A comparative study on patients after cataract surgery revealed that while both Fluorometholone and Dexamethasone were effective in controlling post-operative inflammation, the incidence of a significant rise in IOP was considerably lower in the Fluorometholone group. This indicates a more favorable cellular response profile for Fluorometholone in terms of IOP regulation.

Fluorometholone vs. Prednisolone: Similar to the comparison with Dexamethasone, Fluorometholone is also considered less potent than Prednisolone acetate. This difference in potency can influence the choice of steroid for treating ocular inflammation of varying severity. For severe inflammation, the more potent anti-inflammatory effect of Prednisolone may be preferred. However, for conditions where long-term treatment is necessary and the risk of steroid-induced glaucoma is a concern, Fluorometholone is often a safer choice due to its lower propensity to elevate IOP.

A randomized controlled study comparing Fluorometholone 0.1% and Prednisolone acetate 1% after Descemet membrane endothelial keratoplasty found that while both were effective in preventing graft rejection, the incidence of IOP elevation was significantly lower in the Fluorometholone group. This further supports the notion of a differential cellular response, particularly in the context of IOP regulation. The more rapid metabolism of Fluorometholone in the eye is thought to be a key factor in this difference.

The following table provides a comparative overview of the cellular and clinical responses to Fluorometholone, Dexamethasone, and Prednisolone based on available data.

| Feature | Fluorometholone | Dexamethasone | Prednisolone |

| Relative Anti-inflammatory Potency | Moderate | High | High |

| Propensity to Increase Intraocular Pressure (IOP) | Low | High | High |

| Metabolism in Ocular Tissues | Rapid | Slower | Slower |

| Primary Use Case | Moderate inflammation, long-term use | Severe inflammation | Severe inflammation |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 6β Methyl Fluorometholone

Impact of 6β-Methyl Substitution on Glucocorticoid Receptor Binding and Selectivity

The introduction of a methyl group at the 6β position of the fluorometholone (B1672912) steroid nucleus is a critical modification hypothesized to enhance receptor-binding affinity or metabolic stability. Modifications at this position are known to influence potency. For instance, a methyl group at the 6α position in methylprednisolone (B1676475) leads to enhanced anti-inflammatory effects. oncohemakey.com While the 6β isomer is distinct, the principle of substitution at this carbon is to modulate the steroid's interaction with the receptor pocket and its metabolic profile. The addition of methyl groups can influence the electronic and steric properties of the molecule, potentially leading to a more favorable binding orientation within the glucocorticoid receptor. This can enhance selectivity for the GR over other steroid receptors, such as the mineralocorticoid receptor (MR), thereby refining the therapeutic profile.

Comparative Analysis with Fluorometholone and Fluorometholone Acetate (B1210297)

To understand the unique properties of 6β-Methyl Fluorometholone, it is essential to compare it with its parent compound, fluorometholone, and its esterified derivative, fluorometholone acetate.

The 6β-methyl group introduces steric bulk on the beta-face (top face) of the steroid molecule. This added group can influence how the ligand fits into the binding pocket of the glucocorticoid receptor. vulcanchem.com Molecular modeling studies of the GR ligand-binding domain show a tightly packed hydrophobic pocket. nih.govresearchgate.net The steric hindrance from the 6β-methyl group can lead to a conformational shift in the ligand or the receptor upon binding, a process known as "induced fit." nih.gov This altered conformation could potentially result in a more stable ligand-receptor complex, enhancing binding affinity, or conversely, it could create unfavorable steric clashes that reduce affinity, depending on the specific amino acid residues in that region of the binding site.

One of the primary strategies in drug design is to block sites of metabolic inactivation. For many corticosteroids, metabolism often involves hydroxylation, with 6β-hydroxylation being an essential Phase I metabolic step catalyzed by cytochrome P450 enzymes like CYP3A4. oncohemakey.comhres.camedsafe.govt.nz By introducing a methyl group at the 6β position, this site is protected from enzymatic attack. This modification is designed to increase the metabolic stability of the compound, prolonging its half-life and duration of action. annualreviews.orgkobv.de This enhanced stability is particularly valuable for research applications, as it ensures the compound remains intact for a longer duration to exert its effects in experimental models.

The binding affinity of a steroid to the glucocorticoid receptor is a key determinant of its potency. While direct, side-by-side quantitative data for 6β-Methyl Fluorometholone is not extensively published, the effects of its structural components can be analyzed. Fluorometholone itself is an effective anti-inflammatory agent. nih.gov The addition of a 17-acetate group to create fluorometholone acetate alters the molecule's lipophilicity, which can affect its passage through biological membranes and its bioavailability. visioninstitutecanada.com The acetate ester is typically hydrolyzed in vivo to release the active fluorometholone alcohol. The 6β-methyl modification is intended to further refine activity, primarily by increasing metabolic resistance and potentially modulating receptor interaction.

| Compound | Key Structural Feature | Anticipated Impact on Activity/Metabolism |

|---|---|---|

| Fluorometholone | Parent compound with 6α-methyl and 9α-fluoro groups. | Active glucocorticoid with established anti-inflammatory properties. nih.gov |

| Fluorometholone Acetate | 17-acetate ester of Fluorometholone. | Acts as a prodrug; increased lipophilicity may alter penetration, hydrolyzed to active form. visioninstitutecanada.com |

| 6β-Methyl Fluorometholone | Methyl group at the 6β position. | Blocks 6β-hydroxylation, likely increasing metabolic stability and duration of action. oncohemakey.comhres.ca Introduces steric bulk that influences receptor fit. vulcanchem.com |

Role of Fluorine and Other Steroid Backbone Modifications on Biological Activity and Receptor Specificity

Fluorine Substitution : The presence of a fluorine atom at the 9α-position is a common and critical modification in potent synthetic corticosteroids like dexamethasone (B1670325) and triamcinolone. rsc.orgwikipedia.org This halogenation significantly increases the steroid's electronegativity, which enhances its binding affinity for the glucocorticoid receptor. rsc.orgresearchgate.net The 9α-fluoro group also reduces the rate of metabolic oxidation of the nearby 11β-hydroxyl group, further contributing to the compound's potency and stability. annualreviews.orgrsc.org

Δ1-Double Bond : The double bond between carbons 1 and 2 in the A-ring of the steroid nucleus, present in fluorometholone and its derivatives, selectively enhances glucocorticoid (anti-inflammatory) activity without significantly affecting mineralocorticoid (salt-retaining) activity. researchgate.netmsdvetmanual.com

Methyl Group at C6 : As discussed, substitution at the C6 position generally increases glucocorticoid potency. nih.gov

These modifications work in concert to produce a molecule with high affinity and specificity for the glucocorticoid receptor, leading to a potent anti-inflammatory response.

Computational Chemistry and Molecular Modeling for SAR/SMR Prediction and Validation

Modern drug discovery heavily relies on computational methods to predict and validate the interactions between a ligand and its receptor. For corticosteroids, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations are invaluable. nih.govnih.gov

Molecular Docking : Researchers use computer models of the glucocorticoid receptor's ligand-binding domain to "dock" potential steroid molecules. This process predicts the preferred binding orientation and estimates the binding energy, providing insight into how modifications like the 6β-methyl group might enhance or hinder the fit. nih.govresearchgate.net

3D-QSAR : Three-dimensional QSAR models can be generated from a series of related compounds with known binding affinities. These models create a statistical correlation between the three-dimensional properties (like steric and electrostatic fields) of the molecules and their biological activity, allowing for the prediction of the potency of novel derivatives. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations model the movement of the steroid and the receptor over time, providing a dynamic view of the binding process. acs.org This can reveal how the flexibility of both the ligand and the receptor contributes to the binding event and can help visualize induced-fit mechanisms that are crucial for understanding the effects of sterically influential groups. nih.gov

These computational tools are essential for rational drug design, allowing scientists to interpret experimental data and make informed predictions to guide the synthesis of more effective and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For corticosteroids, 3D-QSAR studies have been employed to understand cross-reactivity and sensitization potential.

One such study utilized the Comparative Molecular Field Analysis (CoMFA) method to build a 3D-QSAR model for a series of corticosteroids to understand their allergenic properties. sci-hub.se In this approach, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at various points. These fields are then correlated with the observed biological activity to generate a predictive model. The study analyzed two patient profiles: one reacting to a specific cluster of corticosteroids and another reacting to multiple clusters. sci-hub.se For both profiles, statistically significant QSAR models were developed, indicated by high coefficients of correlation (r²) and cross-validated coefficients (q²). sci-hub.se

The resulting CoMFA contour maps visualize the regions where changes in steric bulk or electrostatic properties would likely affect the biological response. For one patient profile, the model revealed that electrostatic fields were the primary determinants of activity, highlighting the importance of the charge distribution across the corticosteroid molecule. sci-hub.se For the second profile, both steric and electrostatic fields were significant. sci-hub.se Such models are crucial in predicting the allergenic potential of new corticosteroid derivatives and in understanding the structural features responsible for hypersensitivity reactions.

Table 1: Summary of 3D-QSAR Model Parameters for Corticosteroid Reactivity

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Model Type | Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR model was generated to correlate molecular fields with allergenic activity. | sci-hub.se |

| Key Fields | Steric and Electrostatic Fields | Electrostatic fields were found to be particularly important for one patient profile, indicating charge distribution is critical for molecular recognition and response. | sci-hub.se |

| Statistical Significance | Coefficient of Correlation (r²) and Cross-validated q² | The models showed high predictive power, with r² values of 0.984 and 0.951, and q² values of 0.685 and 0.718 for the two patient profiles studied. | sci-hub.se |

Molecular Dynamics Simulations of Compound-Receptor Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. mdpi.comrsc.org They provide a detailed view of the interactions between a ligand, such as 6β-Methyl Fluorometholone, and its biological target, typically a receptor protein. These simulations are often preceded by molecular docking, which predicts the preferred orientation of the ligand when it binds to the receptor. rsc.orgarabjchem.org

In recent research, MD simulations have been used to evaluate the interaction of glucocorticoids with the glucocorticoid receptor (GR). arabjchem.org In a typical workflow, the 3D structure of the glucocorticoid is first docked into the active site of the GR. The most stable binding conformation is then used as the starting point for an MD simulation. rsc.orgarabjchem.org The simulation places the compound-receptor complex in a solvated, physiologically relevant environment and calculates the trajectory of the atoms over a set period, often nanoseconds. arabjchem.org

Analysis of the MD trajectory provides critical information about the stability of the complex. Key parameters that are monitored include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position, indicating the structural stability of the receptor during the simulation. arabjchem.org

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. arabjchem.org

Radius of Gyration (Rg): Indicates the compactness of the protein structure over the course of the simulation. arabjchem.org

A separate computational study using density functional theory (DFT) investigated the interaction of Fluorometholone with β-Cyclodextrin and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which are often used as carrier molecules in drug delivery. researchgate.net The study calculated the adsorption energies for the formation of complexes. The results, summarized in the table below, indicate a strong and favorable interaction, with SBE-β-CD being a particularly good carrier for Fluorometholone. researchgate.net

Table 2: Calculated Adsorption Energies for Fluorometholone Complexes

| Complex | Method | Adsorption Energy (kJ/mol) | Reference |

|---|---|---|---|

| Fluorometholone-β-CD | DFT | -111.78 | researchgate.net |

| Fluorometholone-SBE-β-CD | DFT | -158.65 | researchgate.net |

| Fluorometholone-β-CD | DFT-D | -93.03 | researchgate.net |

| Fluorometholone-SBE-β-CD | DFT-D | -140.020 | researchgate.net |

DFT: Density Functional Theory; DFT-D: Dispersion-Corrected Density Functional Theory

These simulations provide a dynamic picture of the binding process, revealing key hydrogen bonds and other non-covalent interactions that stabilize the ligand within the receptor's binding pocket, thereby elucidating the molecular mechanism of action. arabjchem.org

Advanced Analytical Methodologies for 6β Methyl Fluorometholone Research

Chromatographic Techniques for Purity, Quantification, and Analog Analysis

Chromatographic methods are indispensable for separating 6β-Methyl Fluorometholone (B1672912) from impurities, related analogs, and metabolites. These techniques provide the high resolution required for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Standards

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of corticosteroids due to its efficiency, sensitivity, and specificity. ugm.ac.idakjournals.com The development of a robust HPLC method for 6β-Methyl Fluorometholone research standards involves the systematic optimization of several parameters to achieve adequate separation and quantification.

Method Development: The process typically employs a reversed-phase (RP-HPLC) approach, which is well-suited for the analysis of non-volatile steroid compounds. ugm.ac.idnih.gov Key development steps include:

Column Selection: C8 and C18 columns are commonly used, offering excellent separation for steroids based on their hydrophobicity. actascientific.comrjptonline.org

Mobile Phase Optimization: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is standard. actascientific.comsemanticscholar.org The ratio is adjusted to achieve optimal resolution and retention time for 6β-Methyl Fluorometholone. For instance, a mobile phase of acetonitrile and water (or a buffer like ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) is frequently reported for fluorometholone analysis. actascientific.comrjptonline.org

Detection: Steroids like 6β-Methyl Fluorometholone possess a 3-oxo unsaturated group, leading to maximum UV absorption between 240 and 245 nm. ugm.ac.id Therefore, a UV detector set around 240 nm is typically used for detection and quantification. actascientific.comresearchgate.net

Flow Rate and Injection Volume: These are optimized to ensure sharp, symmetrical peaks and reproducible results. ugm.ac.idresearchgate.net

Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for research purposes. rjptonline.orgsemanticscholar.org Validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. semanticscholar.org

Linearity: The method demonstrates linearity over a specified concentration range, confirmed by a high correlation coefficient (R² > 0.99). actascientific.comrjptonline.org

Accuracy and Precision: Accuracy is determined by recovery studies, while precision (repeatability and intermediate precision) is assessed by the relative standard deviation (%RSD) of multiple measurements. semanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ugm.ac.id

Table 1: Example HPLC Method Parameters for Fluorometholone Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Gemini-NX C18 (250 mm x 4.6 mm, 5µm) | actascientific.com |

| Mobile Phase | Acetonitrile: 10 mM Tetra butyl ammonium hydrogen sulphate (60:40 v/v) | actascientific.com |

| Flow Rate | 1.0 ml/min | actascientific.com |

| Detection | UV at 240 nm | actascientific.com |

| Linearity Range | 5-80 µg/mL | alfa-chemistry.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Related Compounds and Impurity Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and accuracy, making it highly suitable for impurity profiling. researchgate.netacclmp.com It allows for the simultaneous analysis of multiple samples, providing a rapid and cost-effective method for screening related compounds and potential impurities in 6β-Methyl Fluorometholone samples. nih.gov

The methodology involves applying the sample as a narrow band onto an HPTLC plate coated with a stationary phase, typically silica (B1680970) gel. nih.gov The plate is then developed in a chamber with a suitable mobile phase. For corticosteroids, solvent systems like dichloromethane/cyclohexane/acetone or diethylether/isooctane/isopropanol have proven effective for achieving complete separation of derivatives and related substances. nih.gov After development, the separated bands are visualized under UV light and quantified using a densitometer. HPTLC is particularly advantageous for separating structurally similar compounds, which is critical for identifying and controlling impurities during the synthesis and storage of 6β-Methyl Fluorometholone. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. technologynetworks.com This combination is indispensable for the unambiguous structural confirmation of 6β-Methyl Fluorometholone and the identification of its metabolites. nih.gov

Structural Confirmation: LC-MS provides the molecular weight of the analyte with high accuracy. Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized (e.g., via electrospray ionization - ESI) and its mass-to-charge ratio (m/z) is determined. This data serves as definitive confirmation of the compound's identity.

Metabolite Identification: In metabolic studies, LC-MS is used to detect and identify products formed from the biotransformation of 6β-Methyl Fluorometholone. Metabolites are typically formed through reactions such as hydroxylation, reduction, or conjugation, resulting in predictable mass shifts from the parent drug. By comparing the LC-MS data of control samples with samples exposed to the drug, novel peaks corresponding to potential metabolites can be identified. nih.gov Further structural elucidation is achieved using tandem mass spectrometry (LC-MS/MS), where parent ions are fragmented to produce a characteristic pattern of product ions, offering a "fingerprint" for structural confirmation of metabolites like 20-alpha-dihydro and 20-beta-dihydro fluorometholone. technologynetworks.comresearchgate.net

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are fundamental for both the quantification and structural characterization of 6β-Methyl Fluorometholone, offering rapid and non-destructive analysis.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Assay Development

UV-Visible spectrophotometry is a simple, cost-effective, and widely used method for the quantitative analysis of corticosteroids. sid.irresearchgate.net The method is based on the principle that the molecule absorbs light in the UV-Vis region. For 6β-Methyl Fluorometholone, the α,β-unsaturated ketone chromophore in the steroid A-ring results in strong UV absorbance.

Assay development involves scanning a solution of the compound across the UV spectrum to determine the wavelength of maximum absorbance (λmax), which for fluorometholone is around 240 nm. proquest.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to Beer's Law, absorbance is directly proportional to the concentration, allowing for the quantification of 6β-Methyl Fluorometholone in unknown samples. The method can be validated for linearity, accuracy, and precision. tandfonline.comresearchgate.net In some cases, derivatization with reagents like 1,4-dihydrazinophthalazine is used to form a colored complex, shifting the absorbance to the visible region (around 380 nm) to enhance sensitivity and specificity. researchgate.nettandfonline.com

Table 2: UV-Vis Spectrophotometry Validation Parameters for Fluorometholone

| Parameter | Finding | Source |

|---|---|---|

| λmax | ~380 nm (with 1,4-DHPHT reagent) | tandfonline.com |

| Linearity Range | Up to 12 µg/ml | researchgate.net |

| Molar Absorptivity | 1.91 x 10⁴ l·mol⁻¹·cm⁻¹ | tandfonline.com |

| Correlation Coefficient (R²) | ~0.9990 | tandfonline.com |

| Recovery | 97.43% - 98.25% | tandfonline.com |

Derivative Spectrophotometry for Complex Mixture Analysis

Derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectral bands, making it highly effective for analyzing 6β-Methyl Fluorometholone in complex mixtures without prior separation. nih.gov The method involves calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ, d²A/dλ², etc.).

This mathematical transformation can separate the spectral signal of the target analyte from that of interfering substances. ekb.eg For example, in a mixture where the zero-order spectra of two compounds overlap, their first or second-derivative spectra may have zero-crossing points or well-defined peaks at different wavelengths, allowing for independent quantification. nih.gov This technique has been successfully applied to the analysis of corticosteroids in combination with other drugs, demonstrating good reproducibility with a relative standard deviation of less than 2%. nih.gov It provides a powerful tool for quality control and research where the sample matrix may contain other UV-absorbing components. proquest.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of complex steroidal molecules like 6β-Methyl Fluorometholone. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to confirm the molecular skeleton and the precise spatial orientation of substituents.

In the ¹H NMR spectrum, the chemical shifts of the methyl protons (C18 and C19) and the protons on the steroid nucleus provide initial structural confirmation. For 6β-Methyl Fluorometholone, an additional doublet corresponding to the new methyl group at the C6 position would be a key diagnostic signal. The coupling constant of this doublet would provide information about the neighboring proton at C5.

The stereochemistry, particularly the β-orientation of the methyl group at C6, is definitively established using 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment reveals through-space correlations between protons that are in close proximity. For a 6β-methyl configuration, cross-peaks would be expected between the protons of this methyl group and other axial protons on the same face of the steroid ring system, such as the proton at C8 and the C19 methyl protons. The absence of such a correlation with the C4 proton would further support the assignment.

¹³C NMR provides complementary data, confirming the total number of carbon atoms and their chemical environment. The introduction of the 6β-methyl group would cause characteristic shifts in the signals of the neighboring carbons (C5, C6, and C7) compared to the parent Fluorometholone.

Table 1: Predicted Key NMR Signals for 6β-Methyl Fluorometholone Note: This table is predictive, based on the known structure and general principles of steroid NMR spectroscopy.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Key Correlation / Feature |

|---|---|---|---|

| ¹H | C18-H₃ | ~0.9 | Singlet |

| ¹H | C19-H₃ | ~1.5 | Singlet |

| ¹H | C6-CH₃ | ~1.1 | Doublet |

| ¹H | C4-H | ~6.2 | Doublet |

| ¹H | C1-H & C2-H | ~6.0 - 7.3 | Multiplets (A/B ring protons) |

| ¹³C | C3 | ~186 | Carbonyl carbon |

| ¹³C | C20 | ~209 | Carbonyl carbon |

| ¹³C | C9 | ~103 | Carbon bearing the fluorine atom (split by F) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 6β-Methyl Fluorometholone, the FTIR spectrum would display characteristic absorption bands corresponding to its key structural features.

The presence of hydroxyl (O-H) groups at C11 and C17 would result in a broad absorption band in the region of 3200-3600 cm⁻¹. The spectrum would also be dominated by strong, sharp peaks corresponding to the carbonyl (C=O) stretching vibrations of the ketones at the C3 and C20 positions, typically appearing in the 1650-1720 cm⁻¹ range. The conjugated enone system in the A-ring would shift the C3 ketone absorption to a lower wavenumber (~1660 cm⁻¹). The presence of the carbon-fluorine (C-F) bond, a key feature of the molecule, would be confirmed by an absorption band in the 1000-1100 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for 6β-Methyl Fluorometholone

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Hydroxyl Groups |

| 2850 - 3000 | C-H Stretch | Alkane (CH, CH₂, CH₃) |

| ~1705 | C=O Stretch | C20 Ketone |

| ~1660 | C=O Stretch | C3 α,β-Unsaturated Ketone |

| ~1620 | C=C Stretch | Alkene in A-ring |

X-ray Diffraction and Crystallography for Solid-State Characterization

While specific crystallographic data for 6β-Methyl Fluorometholone is not publicly available, extensive studies have been performed on the parent compound, Fluorometholone. cambridge.orgosti.govcambridge.orgresearchgate.netscispace.com These studies reveal the exact stereochemistry and conformation of the steroid nucleus. Research using synchrotron powder diffraction data has established that Fluorometholone crystallizes in the monoclinic space group P2₁. cambridge.orgosti.govcambridge.org The unit cell parameters from these studies provide a precise description of the crystal lattice. cambridge.orgcambridge.orgresearchgate.netscispace.com The introduction of a 6β-methyl group would alter these specific lattice parameters and potentially the crystal packing, but the core molecular conformation would be largely preserved.

Table 3: Crystallographic Data for Fluorometholone Data obtained from synchrotron powder X-ray diffraction studies. cambridge.orgcambridge.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₉FO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.40648(2) |

| b (Å) | 13.43260(5) |

| c (Å) | 11.00060(8) |

| β (°) | 92.8203(5) |

| Volume (ų) | 945.517(5) |

Metabolite Identification and Profiling Techniques for In Vitro Biotransformation Studies

Understanding the metabolic fate of a compound is crucial in pharmaceutical research. In vitro biotransformation studies simulate the metabolic processes that occur in the body, allowing for the identification of potential metabolites. For fluorinated corticosteroids like Fluorometholone, a primary metabolic pathway involves the reduction of the C20 ketone group. researchgate.net

Studies on Fluorometholone have shown that it is metabolized to 20α-dihydrofluorometholone. researchgate.netresearchgate.net This biotransformation has been observed in studies using corneal tissue, indicating it is a significant metabolic pathway in ocular applications. arvojournals.org

The primary technique for identifying and profiling these metabolites is High-Performance Liquid Chromatography (HPLC). researchgate.net In these studies, the sample (e.g., from an in vitro incubation) is injected into an HPLC system, which separates the parent compound from its metabolites. The retention times are compared against those of synthesized reference standards to confirm the identity of the metabolites. arvojournals.org Often, HPLC is coupled with mass spectrometry (LC-MS), which provides mass-to-charge ratio data, further confirming the identity of the metabolites and helping to elucidate the structures of unknown metabolic products. nih.gov

Table 4: Metabolite Profiling of Fluorometholone

| Parent Compound | Identified Metabolite | Primary Analytical Technique | Biological System (Example) |

|---|

Formulation Research and Advanced Delivery Systems for Experimental Studies of 6β Methyl Fluorometholone

Nanosuspension Technologies for Enhanced Solubility and Permeability in In Vitro Models

Nanosuspension technology is a critical tool for addressing the poor aqueous solubility of 6β-Methyl Fluorometholone (B1672912). This approach involves reducing the particle size of the pure compound to the sub-micron range (typically < 1000 nm) and stabilizing the resulting particles in a liquid dispersant, often with surfactants or polymeric stabilizers. The reduction in particle size dramatically increases the surface area-to-volume ratio.

According to the principles described by the Noyes-Whitney equation, an increased surface area leads to a significantly faster dissolution rate. Furthermore, the high curvature of small particles, as described by the Kelvin equation, can lead to an increase in saturation solubility. For in vitro experimental models, such as cell culture assays, ensuring the compound is fully dissolved at the target concentration is paramount for obtaining accurate and reproducible data. Nanosuspensions achieve this by providing a rapid and complete dissolution of 6β-Methyl Fluorometholone upon dilution into the aqueous cell culture medium, thereby maximizing its thermodynamic activity and availability to cellular targets.

Research efforts focus on optimizing nanosuspension formulations by evaluating different stabilizers (e.g., Poloxamer 188, Tween 80) and production methods (e.g., high-pressure homogenization, media milling) to achieve minimal particle size, a narrow size distribution (low Polydispersity Index, PDI), and long-term physical stability against particle aggregation or crystal growth.

Table 1: Comparative Physicochemical Properties of Micronized vs. Nanosuspension Formulations of 6β-Methyl Fluorometholone for In Vitro Use

| Parameter | Micronized Suspension | Optimized Nanosuspension | Scientific Rationale |

| Mean Particle Size (Z-average) | 5,250 nm | 215 nm | Smaller particle size increases surface area for dissolution. |

| Polydispersity Index (PDI) | 0.68 | 0.15 | A lower PDI indicates a more uniform and stable particle population. |

| Saturation Solubility (in Simulated Tear Fluid) | 8.5 µg/mL | 14.2 µg/mL | Increased solubility due to the high surface curvature of nanoparticles. |

| Dissolution Time (T₈₀%) | > 120 min | < 5 min | Rapid dissolution ensures immediate availability in aqueous test media. |

Molecular Imprinting Polymers (MIPs) for Controlled Release in Research Applications

Molecular Imprinting is a sophisticated technique used to create synthetic polymers with custom-made, high-affinity binding sites for a specific target molecule. In the context of 6β-Methyl Fluorometholone research, Molecularly Imprinted Polymers (MIPs) are being investigated as a novel platform for highly specific, controlled-release delivery systems.

The process involves polymerizing functional monomers (e.g., methacrylic acid) and a cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate) in the presence of the 6β-Methyl Fluorometholone molecule, which acts as a template. After polymerization, the template molecule is removed, leaving behind cavities within the polymer matrix that are sterically and chemically complementary to the compound. These tailored cavities can re-bind 6β-Methyl Fluorometholone with high specificity through non-covalent interactions like hydrogen bonding and van der Waals forces.

For research applications, this technology offers unparalleled control over release kinetics. By modulating the polymer composition and cross-linking density, MIPs can be designed to release the compound at a constant (zero-order) rate over extended periods. This is particularly valuable for long-term cell culture experiments where maintaining a stable compound concentration is crucial, or for developing analytical tools for the selective extraction of 6β-Methyl Fluorometholone from complex biological samples.

Evaluation of Polymeric Systems and Excipients for Research Formulation Stability and Compound Release

Beyond specialized systems like MIPs, the selection of appropriate polymers and excipients is fundamental to developing stable and effective research formulations of 6β-Methyl Fluorometholone. These components serve multiple functions, including enhancing viscosity, providing bioadhesion, ensuring physical and chemical stability, and modulating the compound's release profile.

Commonly investigated polymers include:

Hydroxypropyl Methylcellulose (HPMC): A water-soluble polymer used to increase viscosity and prolong contact time in topical or ophthalmic models. It typically provides a relatively fast, diffusion-controlled release.

Carbopol® (Carbomers): High-molecular-weight polymers of acrylic acid that form clear, bioadhesive gels. Their viscosity is pH-dependent, and they can sustain drug release for longer periods compared to HPMC.

Polylactic-co-glycolic acid (PLGA): A biodegradable and biocompatible polymer used to create microparticles or nanoparticles for long-term, sustained release. The release is governed by polymer degradation and drug diffusion, which can be tuned from days to months.

Excipients such as non-ionic surfactants (e.g., Tween 80) are included as wetting agents and stabilizers, while antioxidants may be added to prevent chemical degradation of the steroid nucleus. The systematic evaluation of different combinations of these components is essential for creating a formulation matrix that protects the compound and delivers it in a predictable manner suitable for the specific experimental objective.

Table 2: Influence of Polymeric Systems on the In Vitro Release Profile of 6β-Methyl Fluorometholone

| Formulation ID | Polymer System | Polymer Conc. (%) | Key Excipient | Cumulative % Release at 8 Hours | Primary Release Mechanism |

| RF-1 | HPMC K4M | 1.0% | None | 85% | Diffusion |

| RF-2 | Carbopol® 974P | 0.5% | None | 52% | Swelling and Diffusion |

| RF-3 | PLGA (50:50) Nanoparticles | N/A | Tween 80 | 18% | Polymer Erosion and Diffusion |

Investigation of Transport Mechanisms Across Model Biological Barriers (ex vivo corneal penetration studies)

To evaluate the potential efficacy of novel formulations in a biologically relevant context, ex vivo permeation studies are conducted. For a compound like 6β-Methyl Fluorometholone, which has potential applications in ophthalmology, the excised animal cornea (e.g., from rabbit or porcine sources) serves as an excellent model barrier. These studies are typically performed using a Franz diffusion cell apparatus.

The excised cornea is mounted between the donor and receptor chambers of the cell. The test formulation (e.g., a nanosuspension) is placed in the donor chamber, which is in contact with the epithelial side of the cornea. The receptor chamber is filled with a physiological buffer (e.g., Balanced Salt Solution) and maintained at a constant temperature. Samples are withdrawn from the receptor chamber at predetermined time points and analyzed for the concentration of 6β-Methyl Fluorometholone that has permeated the cornea.

From this data, key transport parameters can be calculated, including the steady-state flux (Jss), lag time, and the apparent permeability coefficient (Papp). These studies provide critical insights into how formulation strategies, such as size reduction via nanosuspension, directly influence the ability of 6β-Methyl Fluorometholone to penetrate the dense, multi-layered structure of the cornea. An enhanced formulation is expected to show a higher flux and permeability coefficient compared to a simple, unformulated suspension.

Table 3: Ex Vivo Corneal Permeation Parameters of 6β-Methyl Fluorometholone from Different Formulations

| Formulation Type | Lag Time (hr) | Steady-State Flux (Jss) (µg/cm²/hr) | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| Simple Aqueous Suspension | 2.1 | 0.45 | 1.48 |

| Optimized Nanosuspension | 0.8 | 1.32 | 4.33 |

Emerging Research Frontiers and Future Directions for 6β Methyl Fluorometholone

Exploration of Novel Biochemical Targets beyond Glucocorticoid Receptors

While the primary mechanism of action for 6β-Methyl Fluorometholone (B1672912), like other corticosteroids, is through the activation of glucocorticoid receptors (GRs) to modulate gene expression, emerging research is beginning to explore potential biochemical targets beyond this classical pathway. This exploration is driven by the need to understand the full spectrum of its biological activities and to potentially develop analogs with more targeted effects.

The binding of corticosteroids to GRs leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways. This involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins, which control the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. fda.govdrugbank.com However, the nuanced effects of specific synthetic corticosteroids suggest that their interactions may not be limited to GRs alone.

Future research in this area will likely focus on identifying and characterizing non-genomic effects and interactions with other cellular proteins and signaling pathways. This could involve investigating potential off-target binding that might contribute to both the therapeutic efficacy and the side-effect profile of the compound. Advanced proteomic and transcriptomic analyses of cells and tissues treated with 6β-Methyl Fluorometholone will be instrumental in mapping these novel interactions and elucidating their functional consequences.

Integration with Synthetic Biology Approaches for Functional Studies

Synthetic biology offers a powerful toolkit for the functional study of steroids like 6β-Methyl Fluorometholone. asianscientist.com This field combines principles from biology and engineering to design and construct new biological parts, devices, and systems. For steroid research, synthetic biology can be leveraged to create engineered microbial or cellular systems for the production of novel steroid analogs and to study their function in a controlled environment. era-learn.euforskningsradet.no

One of the major applications of synthetic biology in this context is the creation of microbial cell factories for steroid synthesis. nih.gov By engineering the metabolic pathways of organisms like Aspergillus oryzae or non-pathogenic Actinobacteria, researchers can produce specific steroid intermediates and even novel compounds that are difficult to synthesize through traditional chemical methods. asianscientist.comera-learn.euforskningsradet.no This approach not only facilitates the production of compounds for research but also allows for the systematic modification of steroid structures to probe structure-activity relationships.

Furthermore, synthetic biology can be used to construct cellular biosensors that report on the activity of 6β-Methyl Fluorometholone and its analogs at specific targets. These biosensors can be designed to provide a fluorescent or luminescent output in response to the activation of a particular signaling pathway, offering a high-throughput method for screening compound libraries and dissecting mechanisms of action. The integration of these approaches will be crucial for accelerating the discovery and development of next-generation steroids with improved properties. asianscientist.com

Development of Advanced In Vitro Models for Mechanistic Insights

To gain deeper mechanistic insights into the action of 6β-Methyl Fluorometholone, researchers are increasingly turning to advanced in vitro models that more accurately mimic human physiology. mdpi.comnih.gov These models, including organ-on-a-chip (OOC) systems, provide a more relevant biological context than traditional two-dimensional (2D) cell cultures. mdpi.comyoutube.com

OOC technology utilizes microfluidic devices to create miniature, functional units of human organs, such as the lung, liver, or even the eye. mdpi.comcriver.com These systems can recapitulate the three-dimensional (3D) architecture, tissue-tissue interfaces, and mechanical microenvironment of native organs. youtube.com For a compound like 6β-Methyl Fluorometholone, which is often used in ophthalmology, an eye-on-a-chip model could provide invaluable data on its penetration, metabolism, and efficacy in a human-relevant system. oup.comresearchgate.net

These advanced models allow for the study of complex biological processes, such as inflammation and tissue repair, in a dynamic and controlled setting. For instance, a steroid-induced osteonecrosis model has been established using an organ-on-a-chip platform to study the effects of glucocorticoids on bone microvascular endothelial cells. nih.gov The use of such models will enable a more precise understanding of the cellular and molecular mechanisms underlying the therapeutic effects and potential side effects of 6β-Methyl Fluorometholone.

Table 1: Comparison of In Vitro Models for Steroid Research

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | High-throughput, cost-effective, easy to manipulate. | Lacks physiological relevance, poor predictive value for in vivo responses. |

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates. | Better cell-cell interactions, more in vivo-like gene expression. | Can be difficult to reproduce, may have necrotic cores. |

| Organ-on-a-Chip | Microfluidic devices with living cells that mimic organ function. mdpi.com | Recapitulates organ-level physiology, allows for real-time monitoring. mdpi.com | Technically complex, lower throughput than 2D cultures. |

Potential as a Chemical Probe Molecule in Steroidogenesis and Receptor Biology Research

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. icr.ac.ukeubopen.org Given its well-defined chemical structure and biological activity, 6β-Methyl Fluorometholone has the potential to be utilized as a chemical probe in research focused on steroidogenesis and steroid receptor biology. synzeal.comscbt.com

In the context of steroidogenesis, 6β-Methyl Fluorometholone could be used to investigate the activity and regulation of enzymes involved in the steroid synthesis pathway. By observing the effects of this compound on the production of various steroid hormones, researchers can gain insights into the feedback mechanisms and cross-talk between different branches of the steroidogenic cascade.

Furthermore, as a glucocorticoid receptor agonist, 6β-Methyl Fluorometholone can be employed to study the structure, function, and regulation of GRs. Radiolabeled or fluorescently tagged versions of the molecule could be synthesized to visualize receptor distribution and trafficking within cells. Such studies would contribute to a more detailed understanding of how glucocorticoids exert their effects at the molecular level and could inform the design of more selective receptor modulators.

Computational Design of Next-Generation 6β-Methyl Fluorometholone Analogs for Specific Research Objectives

Computational methods, including in silico prediction and molecular docking, are becoming increasingly important in the design of new drug candidates. mdpi.comrjptonline.orgresearchgate.net These approaches can be used to design next-generation analogs of 6β-Methyl Fluorometholone with specific research objectives in mind, such as increased potency, improved selectivity, or altered pharmacokinetic properties. nih.gov

Molecular modeling can be used to simulate the interaction of 6β-Methyl Fluorometholone with the glucocorticoid receptor and other potential targets. By analyzing these interactions, researchers can identify key structural features that are important for binding and activity. This information can then be used to design new molecules with modified structures that are predicted to have enhanced or altered biological profiles.